2-(3,3,3-Trifluoropropyl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQZQUKDHVIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Resolution of Racemates:this Classical Approach Involves the Separation of a Racemic Mixture of a Chiral Derivative. the Aniline Nitrogen of 2 3,3,3 Trifluoropropyl Aniline Provides a Convenient Handle for This Method.
Diastereomeric Salt Formation: A chiral derivative of the aniline (B41778) can be reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., (+)-tartaric acid or (-)-camphorsulfonic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once separated, the pure enantiomer of the derivative is recovered by removing the chiral acid.
Asymmetric Synthesis:this Strategy Aims to Directly Synthesize a Single Enantiomer, Avoiding the Need for Resolution. This is Often a More Efficient Approach.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of 2-(3,3,3-Trifluoropropyl)aniline. This auxiliary then directs a subsequent stereoselective reaction to create the desired chiral center. Afterward, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans auxiliary, for example, is widely used in stereoselective amination and alkylation reactions.
Catalytic Asymmetric Synthesis: The aniline (B41778) can be used as a nucleophile in reactions mediated by a chiral catalyst. For example, a transition-metal complex featuring a chiral ligand could catalyze the addition of the aniline to a prochiral substrate, creating a chiral C-N bond with high enantioselectivity.
Chiral Chromatography:this is a Powerful Analytical and Preparative Technique for Separating Enantiomers.
High-Performance Liquid Chromatography (HPLC): A racemic mixture of a chiral derivative of 2-(3,3,3-Trifluoropropyl)aniline can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method allows for the direct isolation of both pure enantiomers.
Table 2: Overview of Synthetic Strategies for Enantiopure Derivatives
| Strategy | Method | Description |
|---|---|---|
| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral acid to form separable diastereomeric salts. |
| Asymmetric Synthesis | Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. |
| Catalytic Asymmetric Reaction | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | |
| Chiral Chromatography | Chiral HPLC | Physical separation of enantiomers based on differential interaction with a chiral stationary phase. |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on the compound This compound are not available. Research providing specific data for the requested analyses—including quantum chemical characterization and computational reaction mechanism studies—has not been published.
While computational studies have been conducted on closely related molecules, such as 2-(trifluoromethyl)aniline and other aniline (B41778) derivatives, this information cannot be substituted to describe this compound without significant scientific inaccuracy. The difference in the substituent—a trifluoropropyl group versus a trifluoromethyl group—would lead to distinct electronic structures, molecular geometries, conformational landscapes, and reaction mechanisms.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specific compound of interest as requested in the outline.
Derivatives, Structural Diversification, and Structure Property Relationships
Synthesis of Structurally Diverse Derivatives
The chemical landscape of 2-(3,3,3-trifluoropropyl)aniline is rich and varied, allowing for its modification and incorporation into a wide array of molecular architectures. Synthetic chemists have developed numerous strategies to create analogues, integrate the molecule into larger scaffolds, and construct novel heterocyclic systems.
Substituted this compound Analogues
The synthesis of substituted analogues of this compound can be approached in several ways. One common method involves the modification of the aniline (B41778) core itself. For instance, electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene (B151609) ring, although the substitution pattern is influenced by the directing effects of both the amino group (ortho-, para-directing) and the trifluoropropyl group (meta-directing).
Another powerful strategy involves the synthesis of the aniline from a pre-functionalized precursor. A general route to substituted anilines involves the reduction of a corresponding nitrobenzene (B124822) derivative. This allows for the introduction of substituents on the aromatic ring at an earlier stage of the synthesis.
Furthermore, the amino group of this compound is a versatile handle for derivatization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions to produce a wide range of secondary and tertiary aniline derivatives. For example, reaction with acyl chlorides or anhydrides yields the corresponding amides, while coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. The synthesis of sulfonamides from anilines is also a well-established transformation, providing access to another important class of compounds.
| Precursor | Reagent(s) | Product Class | Reaction Type |
| This compound | Acyl Chloride | N-Acyl anilines (Amides) | N-Acylation |
| This compound | Alkyl Halide | N-Alkyl anilines | N-Alkylation |
| This compound | Aryl Halide, Pd catalyst, Ligand | N-Aryl anilines | Buchwald-Hartwig Amination |
| Substituted Nitrobenzene | Reducing Agent (e.g., H₂, Pd/C) | Substituted 2-(3,3,3-Trifluoropropyl)anilines | Nitro Group Reduction |
Interactive Data Table: Synthetic Routes to Substituted Analogues
Incorporation into Complex Molecular Scaffolds
The unique properties of this compound make it an attractive component for the construction of larger, more complex molecular scaffolds. These scaffolds are often designed to have specific three-dimensional structures and to present functional groups in a defined spatial arrangement. The aniline functionality allows for its covalent attachment to a central core or its use as a branching point in the synthesis of dendrimers or other macromolecular structures.
Design and Synthesis of Fluorinated Heterocyclic Hybrids
The fusion of the this compound structure with heterocyclic rings gives rise to hybrid molecules with potentially novel properties. The aniline group is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles.
A notable example is the synthesis of quinolines. The reaction of an aniline with a 1,3-dicarbonyl compound, known as the Combes quinoline (B57606) synthesis, or the reaction with an α,β-unsaturated ketone, known as the Doebner-von Miller reaction, can be employed. A more modern approach involves the reaction of an aniline derivative with an aldehyde in the presence of an oxidizing agent. For instance, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, a closely related precursor, can undergo an oxidative cyclization with an aryl aldehyde in the presence of a copper catalyst to yield 2-aryl-3-trifluoromethylquinolines. nih.gov This demonstrates a powerful method for constructing complex fluorinated heterocycles.
Other important heterocyclic systems can also be accessed from this compound. For example, reaction with diketones can lead to the formation of pyrroles, while condensation with appropriate reagents can yield pyrimidines or benzodiazepines. These reactions significantly expand the chemical space accessible from this versatile building block.
| Heterocycle | General Method | Reactant with Aniline Derivative |
| Quinoline | Combes Synthesis | 1,3-Dicarbonyl Compound |
| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated Ketone |
| Quinoline | Oxidative Cyclization | Aryl Aldehyde |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |
| Pyrimidine (B1678525) | Condensation Reaction | β-Dicarbonyl Compound, Urea/Thiourea |
Interactive Data Table: Synthesis of Heterocyclic Hybrids
Exploration of Structure-Property Relationships
The modification of the this compound structure has profound effects on its physical and chemical properties. Understanding these structure-property relationships is crucial for the rational design of new materials with tailored electronic and optical characteristics.
Influence of Molecular Structure on Electronic Properties
The electronic properties of the aniline ring are significantly influenced by the presence of the 3,3,3-trifluoropropyl group. The trifluoromethyl moiety is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the propyl chain, reducing the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.
This reduction in electron density has several important consequences:
Basicity: The aniline nitrogen is less basic compared to aniline itself, which affects its reactivity in acid-base reactions and its ability to act as a nucleophile.
Redox Potential: The electron-deficient nature of the aromatic ring makes it more resistant to oxidation compared to electron-rich anilines.
Aromaticity: The electronic character of the ring is altered, which can influence its behavior in aromatic substitution reactions.
The introduction of additional substituents on the ring further tunes these electronic properties. Electron-donating groups, such as methoxy (B1213986) or alkyl groups, will counteract the effect of the trifluoropropyl group to some extent, increasing the electron density on the ring. Conversely, additional electron-withdrawing groups, like nitro or cyano groups, will further decrease the electron density, making the system even more electron-deficient. These modifications allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical parameters in the design of organic electronic materials.
Modulation of Optical Properties through Structural Modification
The optical properties of this compound derivatives, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The parent aniline absorbs in the ultraviolet region of the electromagnetic spectrum. The position and intensity of this absorption can be modulated by structural modifications.
The introduction of the electron-withdrawing trifluoropropyl group is expected to cause a hypsochromic (blue) shift in the absorption maximum compared to aniline, as it lowers the energy of the HOMO more than the LUMO, thus increasing the energy gap. However, extending the π-conjugation of the system, for example, by N-arylation or by forming conjugated heterocyclic derivatives, typically leads to a bathochromic (red) shift in the absorption and emission spectra.
Conformational Analysis and Intramolecular Interactions
The structural behavior of this compound in three-dimensional space is governed by the rotational freedom of the propyl chain and the potential for non-covalent interactions between the substituent and the aniline moiety.
Conformational Isomers: The flexibility of the C-C single bonds in the trifluoropropyl side chain allows for the existence of different conformational isomers. By analogy with similar molecules like 3,3,3-trifluoropropyltrichlorosilane, the primary conformers are designated as anti and gauche. nih.gov These arise from rotation around the C1-C2 bond of the propyl chain.
Anti Conformer: In this arrangement, the trifluoromethyl group (CF₃) and the aniline ring are positioned on opposite sides of the C1-C2 bond axis, leading to maximum separation and minimizing steric hindrance. Computational and spectroscopic studies on analogous compounds suggest that the anti conformer is generally the most stable and abundant due to its lower energy state. nih.gov
Gauche Conformer: This conformer results from a rotation of approximately 60° around the C1-C2 bond, bringing the CF₃ group and the aniline ring into closer proximity. This arrangement is typically higher in energy than the anti conformer. nih.gov
The energy difference between these conformers dictates their relative populations at a given temperature. For similar trifluoropropyl compounds, the energy difference (ΔH°) has been measured, confirming the higher stability of the anti conformer. nih.gov
Intramolecular Interactions: A significant feature of the this compound structure is the potential for intramolecular hydrogen bonding. Specifically, an interaction between the hydrogen atom of the aniline's amino group (-NH₂) and one of the fluorine atoms of the trifluoromethyl group (N-H···F) is possible.
The formation and strength of such a hydrogen bond depend heavily on the molecule's conformation. For the interaction to occur, the molecule must adopt a conformation that brings the N-H bond and the C-F bond into suitable proximity and alignment. This interaction is most likely in a specific gauche conformer. While organic fluorine is a weak hydrogen bond acceptor, the formation of a stable six-membered ring (including N, H, C, C, C, and F atoms) can favor this interaction. ustc.edu.cnyoutube.com Studies on other fluorinated anilines have demonstrated the existence of such N-H···F through-space interactions, which can be detected and characterized using NMR spectroscopy and theoretical calculations. ucla.edu
Table 1: Summary of Conformational and Interactional Analysis
| Feature | Description | Probable Outcome for this compound |
|---|---|---|
| Conformers | Rotational isomers arising from C-C bond rotation in the propyl chain. | Existence of lower-energy anti and higher-energy gauche conformers. |
| Steric Hindrance | Repulsive forces between the bulky CF₃ group and the aniline ring. | Minimized in the more stable anti conformation. |
| Intramolecular H-Bond | Potential for a non-covalent N-H···F interaction. | Plausible in a gauche conformation, creating a stabilizing six-membered ring. |
Synthetic Strategies for Enantiomerically Pure Derivatives
While this compound itself is not chiral, its derivatives can be. For instance, modification of the aniline group or the propyl chain can introduce a stereocenter. Obtaining these derivatives in an enantiomerically pure form is crucial for applications where stereochemistry dictates biological activity or material properties. Several established strategies can be employed for this purpose.
Computational and Theoretical Chemistry Studies
Exploration of Intermolecular Interactions and Supramolecular Assembly
Computational and theoretical chemistry studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly of aniline (B41778) derivatives. While specific theoretical studies on 2-(3,3,3-Trifluoropropyl)aniline are not extensively documented in the cited literature, the crystallographic analysis of a structurally similar compound, (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline, offers a detailed view of the intermolecular forces at play. These findings allow for a robust understanding of the types of interactions that likely direct the self-assembly of this compound in the solid state.
The crystal structure of (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline reveals a complex three-dimensional network established through a variety of hydrogen bonds and other weak interactions. The primary forces involved in the supramolecular assembly are N-H⋯F, C-H⋯N, N-H⋯π, and C-H⋯π interactions.
A prominent feature of the crystal packing is the formation of inversion dimers through pairs of N-H⋯F hydrogen bonds, creating a distinct R²₂(16) ring motif. These dimers are further interconnected by C-H⋯N hydrogen bonds, which extend the structure into ribbons that propagate along the b-axis. The final three-dimensional architecture is achieved through the linkage of these ribbons via N-H⋯π and C-H⋯π interactions. The dihedral angle between the benzene (B151609) ring and the propenyl group in the analyzed analogue is 25.4 (3)°.
The various intermolecular interactions observed in the crystal structure of (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline are summarized in the following table.
| Interaction Type | Donor | Acceptor | Description |
| N-H⋯F Hydrogen Bond | N-H | F | Pairs of these bonds lead to the formation of inversion dimers with an R²₂(16) ring motif. |
| C-H⋯N Hydrogen Bond | C-H | N | These interactions link the inversion dimers, resulting in the formation of a ribbon structure. |
| N-H⋯π Interaction | N-H | Benzene Ring (π-system) | These interactions contribute to the linkage of the ribbon structures. |
| C-H⋯π Interaction | C-H | Benzene Ring (π-system) | These interactions also play a role in connecting the ribbons to form a three-dimensional network. |
These findings underscore the importance of both classical hydrogen bonding and weaker C-H involved interactions in the solid-state organization of fluorinated aniline derivatives. The trifluoromethyl group and the amine functionality are key players in establishing a well-defined supramolecular structure.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2-(3,3,3-Trifluoropropyl)aniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Complex Molecular Architectures
Multi-nuclear NMR provides a wealth of information about the chemical environment of each type of atom within the molecule.
¹H NMR: The proton NMR spectrum of an analogous compound, propan-2-amine, reveals distinct signals for different proton environments. docbrown.info For this compound, characteristic signals would be expected for the aromatic protons, the protons on the propyl chain, and the amine (-NH₂) protons. The aromatic protons typically appear in the downfield region of the spectrum, while the aliphatic protons of the trifluoropropyl group would be further upfield. The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info The solvent used, often deuterated chloroform (B151607) (CDCl₃), is chosen to avoid interfering signals. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For instance, in aniline (B41778), the carbon atoms of the benzene (B151609) ring show characteristic chemical shifts. researchgate.netchemicalbook.com In this compound, one would expect to see separate signals for the six aromatic carbons and the three carbons of the trifluoropropyl chain. The carbon attached to the trifluoromethyl group would be significantly influenced by the fluorine atoms.
¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a particularly powerful tool. nih.gov It provides a highly specific signal for the fluorine atoms, and the chemical shift can give insights into the electronic environment of the -CF₃ group. nih.govnih.gov This technique is highly sensitive and can be used for quantification. researchgate.net For example, in a related compound, 3-trifluoromethyl-bis-(trimethylsilyl)-aniline, the ¹⁹F NMR spectrum shows a distinct signal for the CF₃ group. spectrabase.com
Below is a table summarizing the expected NMR data for this compound based on analogous compounds.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | Aromatic: ~6.5-7.5, Propyl CH₂: ~2.5-3.5, NH₂: ~3.5-4.5 | Splitting patterns due to proton-proton coupling. |
| ¹³C | Aromatic: ~115-150, Propyl CH₂: ~20-40, CF₃: ~120-130 (quartet) | Distinct signals for each carbon atom. |
| ¹⁹F | ~ -60 to -70 | A single sharp signal for the -CF₃ group. |
Two-Dimensional NMR Techniques for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms and their spatial proximity. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together the fragments of the molecule. usask.ca For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the protons on the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. rsc.org This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. usask.ca This is crucial for establishing the connectivity between the trifluoropropyl group and the aniline ring.
Variable Temperature NMR for Dynamic Processes
Variable temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as conformational changes or restricted rotation. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can indicate that the molecule is undergoing a dynamic process that is fast on the NMR timescale at one temperature but slow at another. ox.ac.ukox.ac.uk For this compound, VT-NMR could be used to study the rotation around the C-N bond or the C-C bonds of the propyl chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the propyl chain, C=C stretching of the aromatic ring, and the strong C-F stretching vibrations of the trifluoromethyl group (usually in the 1000-1300 cm⁻¹ region). docbrown.infochemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
The table below lists some of the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F (Trifluoromethyl) | Stretching | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. longdom.orgchimia.ch Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) with very high accuracy, often to within a few parts per million (ppm). longdom.orgnih.gov This level of precision is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₀F₃N), HRMS would provide a highly accurate mass measurement that would confirm this specific molecular formula, ruling out other possibilities. researchgate.net
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Isomer Separation in Research Contexts
In the research and development of novel compounds, establishing the purity and isomeric integrity of a substance is of paramount importance. For this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for both qualitative and quantitative analysis. These methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the final product meets stringent purity specifications for subsequent applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Purity Determination:
For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The retention of this compound is primarily governed by its hydrophobicity. Impurities that are more polar will elute earlier, while less polar impurities will be retained longer on the column.
A typical HPLC method for the analysis of anilines involves a gradient elution to ensure the separation of a wide range of potential impurities with varying polarities. nih.gov The use of a diode array detector (DAD) or a UV-Vis detector is standard, often monitoring at a wavelength around 254 nm where the benzene ring exhibits strong absorbance. sigmaaldrich.com For more sensitive and specific detection, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be employed. thermofisher.com
Isomer Separation:
The separation of positional isomers of this compound (e.g., 3-(3,3,3-Trifluoropropyl)aniline and 4-(3,3,3-Trifluoropropyl)aniline) can be challenging due to their similar physicochemical properties. Method development for isomer separation often involves a systematic optimization of mobile phase composition, pH, column temperature, and the choice of the stationary phase. While standard C18 columns can sometimes provide adequate separation, specialized columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) functionalities, may offer improved resolution. The slight differences in the dipole moment and hydrophobicity between the isomers can be exploited by carefully adjusting the mobile phase polarity.
Below is an illustrative data table outlining typical HPLC conditions for the analysis of fluorinated anilines, which would be a starting point for method development for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is not based on specific experimental data for this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis, particularly for assessing purity and separating volatile isomers.
Purity and Isomer Analysis:
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the analysis of organic compounds like anilines due to its robustness and wide linear range. For enhanced sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) can be utilized. epa.gov For definitive identification of impurities, GC coupled with mass spectrometry (GC-MS) is the gold standard, providing both retention time data and mass spectra for structural elucidation. researchgate.net
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for the analysis of anilines. The temperature program of the GC oven is optimized to ensure adequate separation of the main compound from any potential impurities or isomers. A slower temperature ramp can improve resolution between closely eluting peaks.
A study on the GC separation of trifluoromethoxy aniline isomers, which are structurally related to this compound, demonstrated the successful separation of positional isomers using a specific capillary column and temperature program. nih.gov This suggests that a similar approach would be effective for the target compound.
The following table provides a hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table is a representative example of GC conditions and is not derived from specific experimental analysis of this compound.
Applications in Specialized Organic Synthesis and Advanced Materials Research
Strategic Intermediate in Complex Molecule Synthesis
As a substituted aniline (B41778), this compound serves as a versatile precursor for constructing more complex molecular architectures, especially those relevant to life sciences and reaction engineering.
The aniline moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles. 2-(3,3,3-Trifluoropropyl)aniline is a suitable starting material for creating fluorinated analogues of these important scaffolds.
Quinolines: The quinoline (B57606) core is a privileged structure in medicinal chemistry. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses rely on the reaction of anilines with various carbonyl compounds or their precursors. nih.govorganic-chemistry.org By employing this compound in these reactions, chemists can synthesize quinolines bearing the trifluoropropyl group, which can enhance biological activity. For example, it can participate in cascade reactions with aldehydes and nitroalkanes, catalyzed by agents like iron(III) chloride, to form highly substituted quinolines in a one-pot process. rsc.org The synthesis of 2-trifluoromethylated quinolines has been demonstrated from related fluorinated starting materials, highlighting the viability of such transformations. rsc.org
Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in many synthetic drugs. The synthesis of pyrimidine (B1678525) rings can be achieved through various condensation reactions. organic-chemistry.orgnih.gov Substituted anilines like this compound can act as the nitrogen-donating component in multi-component reactions to build the pyrimidine framework, leading to novel fluorinated derivatives for research. organic-chemistry.org
Indoles: The indole (B1671886) scaffold is another critical heterocyclic motif in pharmaceuticals. Aniline derivatives are central to many indole synthesis strategies, including the Fischer, Bischler-Möhlau, and various modern palladium-catalyzed methods. rsc.orgorganic-chemistry.org Research has shown that functionalization of aniline derivatives can lead to the selective assembly of indole-related scaffolds. rsc.org The use of this compound allows for the incorporation of the trifluoropropyl group at a specific position on the indole ring system, creating unique structures for biological screening. nih.govmdpi.com
Table 1: Synthesis of Heterocycles from this compound
| Heterocycle | General Reaction Type | Role of this compound |
|---|---|---|
| Quinoline | Friedländer Annulation, Doebner-von Miller Reaction, Multi-component Cascade | Aniline-based nucleophile reacting with carbonyl compounds or their equivalents. nih.govrsc.orgresearchgate.net |
| Pyrimidine | Multi-component Condensation | Nitrogen source reacting with other building blocks to form the heterocyclic core. organic-chemistry.orgnih.gov |
| Indole | Fischer Indole Synthesis, Palladium-Catalyzed Cyclization | Precursor that forms the benzene (B151609) portion of the final indole structure. rsc.orgorganic-chemistry.orgnih.gov |
The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and agrochemical development to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoropropyl group is particularly effective in this regard.
Substituted anilines are important intermediates for a wide range of bioactive molecules. researchgate.net For instance, 2-methyl-3-trifluoromethyl aniline is a key intermediate in the synthesis of herbicides and the veterinary anti-inflammatory drug flunixin (B1672893) meglumine. google.com Similarly, this compound serves as a valuable building block for creating novel fluorinated compounds for screening in these fields. Its structure is suitable for fragment-based drug discovery, where three-dimensional fragments are used to build potent and selective inhibitors. whiterose.ac.uk
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Anilines are frequently used as a key nucleophilic component in MCRs.
This compound is an ideal candidate for such reactions. It can participate in MCRs to rapidly generate libraries of complex, fluorinated molecules. For example, it can be used in the three-component synthesis of quinolines by reacting with aldehydes and other activated C-H acids. organic-chemistry.orgrsc.org Its participation allows for the direct installation of the trifluoropropyl-substituted phenylamino (B1219803) fragment into the final product, offering a streamlined route to novel chemical entities for further research.
Contribution to Fluorinated Material Science
The trifluoropropyl group provides a unique combination of properties, including thermal stability, chemical resistance, and low surface energy, making it a desirable component in advanced materials.
Fluorosilicones: Fluorosilicone polymers, particularly poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), are high-performance elastomers known for their exceptional resistance to oils, fuels, and solvents, as well as their stability across a wide temperature range. 20.210.105nih.govmdpi.com These properties are directly attributable to the 3,3,3-trifluoropropyl group. mdpi.com While PTFPMS is typically synthesized via ring-opening polymerization of cyclosiloxane monomers like D3F, the fundamental properties of the polymer are defined by the trifluoropropyl side chain. nih.govnih.gov this compound could potentially be used as a comonomer or an additive to create modified fluorosilicone materials, where the aniline group could be used for cross-linking or to introduce other functionalities.
Poly(azomethines): Poly(azomethines), also known as polyimines or Schiff base polymers, are a class of conjugated polymers with interesting optical and electronic properties. They are typically synthesized through the polycondensation of diamines with dialdehydes. The aniline group of this compound can be readily converted into other functional groups or the molecule itself can be used to prepare monomers for poly(azomethine) synthesis. The incorporation of the trifluoropropyl group into the polymer backbone would be expected to enhance thermal stability and solubility in organic solvents while modifying the electronic properties of the resulting material. nih.gov
Table 2: Potential Contributions to Fluorinated Polymers
| Polymer Class | Role of the 3,3,3-Trifluoropropyl Group | Potential Role of the Aniline Moiety |
|---|---|---|
| Fluorosilicones | Imparts oil/solvent resistance and thermal stability. nih.govmdpi.com | Can be used for cross-linking, as a curing agent, or as a comonomer to introduce new functionalities. |
| Poly(azomethines) | Enhances thermal stability, solubility, and modifies electronic properties. | Serves as a precursor to diamine monomers required for polycondensation. nih.gov |
Organic Semiconductors: The design of novel organic semiconductors is crucial for the advancement of organic electronics. The performance of these materials is heavily dependent on their molecular structure, which dictates their electronic energy levels (HOMO/LUMO) and intermolecular packing. The introduction of strong electron-withdrawing groups is a common strategy for developing n-type (electron-transporting) semiconductor materials. mdpi.com The trifluoropropyl group, with its strong inductive effect, can lower the LUMO energy level of a conjugated system. Incorporating this compound into the structure of a conjugated polymer or small molecule could be a viable strategy for tuning its electronic properties for semiconductor applications. mdpi.com
Liquid Crystal Compounds: Fluorinated compounds are widely used in the field of liquid crystals due to their ability to modulate key properties such as dielectric anisotropy, viscosity, and clearing points. The unique combination of a rigid aromatic ring and a semi-flexible, highly polar trifluoropropyl tail in this compound makes it an attractive building block for the synthesis of new liquid crystalline materials. Its structure could be incorporated into calamitic (rod-like) or discotic (disk-like) mesogens to influence their self-assembly and phase behavior.
Role in Surface Modification and Coating Research
The introduction of the this compound moiety onto surfaces can significantly alter their properties, a concept of critical importance in materials science. The trifluoromethyl group is known for its strong electron-withdrawing nature and its contribution to hydrophobicity. When incorporated into surface coatings, this can lead to materials with low surface energy, resulting in non-stick and water-repellent properties.
Research in surface modification often utilizes silane (B1218182) coupling agents to anchor organic molecules onto various substrates. For instance, 3-aminopropyltriethoxysilane (B1664141) (APTES) has been effectively used to create a versatile platform for further surface functionalization on polymers. researchgate.net This process involves the reaction of the silane with the substrate, leaving the amine group available for subsequent reactions. A similar strategy could be envisioned for this compound, where its amine group could be used for covalent attachment to a surface, thereby presenting the trifluoropropyl groups to the external environment. This would create a highly fluorinated and thus hydrophobic surface.
The successful modification of polymer surfaces with APTES has been shown to be a general technique for polar polymers, leading to an average of 10% silicon and nitrogen atomic concentrations on the modified surfaces. researchgate.net Subsequent treatment with perfluorinated chlorosilanes resulted in a high fluorine atomic concentration of 40% and significantly increased hydrophobicity, with water contact angles reaching 120°. researchgate.net The direct incorporation of the trifluoropropyl group from this compound could offer a more direct route to achieving such fluorinated surfaces.
Table 1: Potential Impact of this compound on Surface Properties
| Property | Influence of this compound | Potential Application |
| Surface Energy | The trifluoromethyl group significantly lowers surface energy. | Development of anti-fouling and self-cleaning surfaces. |
| Wettability | Imparts hydrophobic (water-repellent) characteristics. | Creation of moisture-resistant coatings for electronics and textiles. |
| Adhesion | Can be tailored to either reduce or promote adhesion depending on the interacting surface. | Formulation of non-stick coatings or adhesion promoters for fluoropolymers. |
| Chemical Resistance | The C-F bond is highly stable, enhancing resistance to chemical attack. | Production of durable and chemically inert surface finishes. |
Exploration in Catalysis and Reagent Design
The structural features of this compound make it an intriguing candidate for the design of novel catalysts and reagents. The aniline moiety can serve as a ligand for metal centers, while the trifluoropropyl group can modulate the electronic properties and steric environment of the resulting complex.
In the realm of catalysis, aniline and its derivatives have been successfully employed as ligands in various catalytic systems. For example, magnetic nanoparticles functionalized with an aniline-copper complex have been developed as a highly efficient and reusable catalyst for the synthesis of 1,2,3-triazoles. nanomaterchem.comnanomaterchem.com This highlights the potential of aniline-based ligands in facilitating important organic transformations. The incorporation of a trifluoropropyl group into the aniline ligand, as in this compound, could further enhance catalytic activity or selectivity due to its strong electron-withdrawing effects.
Furthermore, in the field of medicinal chemistry and reagent design, substituted anilines are crucial building blocks for the synthesis of biologically active molecules. For instance, 2-substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer. nih.govmdpi.com The synthesis of these complex molecules often involves the coupling of a substituted aniline with another molecular fragment. This compound can serve as a valuable synthon in such endeavors, with the trifluoromethyl group potentially enhancing the metabolic stability and bioavailability of the final drug candidate.
The synthesis of isomeric (3,3,3-trifluoropropyl)anilines has been reported, making these compounds accessible for further research and development in catalyst and reagent design. researchgate.net
Table 2: Research Findings on Related Aniline Derivatives in Catalysis and Reagent Design
| Compound/System | Application | Key Findings |
| MNPs-aniline-Cu | Catalyst for 1,2,3-triazole synthesis | Aniline-functionalized magnetic nanoparticles provide a reusable and efficient catalytic system. nanomaterchem.comnanomaterchem.com |
| 2-Substituted Aniline Pyrimidine Derivatives | Dual Mer/c-Met kinase inhibitors | The substituted aniline moiety is a key structural element for achieving potent biological activity. nih.govmdpi.com |
| Isomeric (3,3,3-trifluoropropyl)anilines | Synthetic intermediates | Methods for the synthesis of these compounds have been developed, enabling their use in further applications. researchgate.net |
Historical Context, Current Trends, and Future Research Directions
Historical Development of Aniline (B41778) and Organofluorine Chemistry
The journey to synthesizing and understanding a molecule like 2-(3,3,3-trifluoropropyl)aniline rests on two major pillars of chemical history: the development of aniline chemistry and the rise of organofluorine chemistry.
The story of aniline, one of the most fundamental aromatic amines, began in the early 19th century. In 1826, Otto Unverdorben first isolated it from the destructive distillation of indigo (B80030), naming it "Crystallin". dcu.iersc.orgganeshremedies.com A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color and named it "kyanol". dcu.ieganeshremedies.com The name "aniline" was coined in 1840 by Carl Julius Fritzsche after he treated indigo with caustic potash. dcu.ieganeshremedies.com It was not until 1843 that August Wilhelm von Hofmann demonstrated that these various preparations were, in fact, the same compound. rsc.orgacs.org A pivotal moment in aniline's history came in 1856 when William Henry Perkin, one of Hofmann's students, accidentally synthesized the first synthetic dye, mauveine, from aniline. dcu.iersc.org This discovery launched the synthetic dye industry, with French chemist Antoine Béchamp soon developing a method for the industrial-scale production of aniline, transforming global textile manufacturing. dcu.iersc.orgacs.org
Concurrently, organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, was in its nascent stages. nih.gov The field's origins can be traced to 1835, when the first organofluorine compound, fluoromethane, was discovered. nih.gov However, progress was hampered by the extreme reactivity of fluorine. A significant breakthrough occurred in 1886 when Henri Moissan successfully isolated elemental fluorine, a feat that earned him a Nobel Prize and opened the door for systematic exploration of organofluorine compounds. nih.govresearchgate.net Early in the 20th century, Belgian chemist Frédéric Swarts developed the Swarts reaction, a halogen exchange method that became crucial for synthesizing fluorinated organic molecules. researchgate.net The field expanded dramatically in the 1940s with the invention of fluoropolymers like Polytetrafluoroethylene (Teflon), which quickly found widespread industrial use. nih.govtuodaindus.com The unique properties imparted by fluorine atoms—such as enhanced metabolic stability and lipophilicity—were later recognized for their value in medicine, exemplified by the development of the anticancer drug 5-fluorouracil (B62378) in 1957. nih.gov
Current Academic Challenges and Opportunities in the Field
The synthesis and application of fluorinated anilines like this compound are at the forefront of modern chemical research, presenting both significant challenges and exciting opportunities.
A primary challenge lies in the inherent reactivity of the aniline core. sigmaaldrich.com Anilines are highly susceptible to oxidation, which can lead to the formation of undesirable dimers and polymers. sigmaaldrich.com Furthermore, their high and often unselective reactivity has historically limited their use in complex chemical transformations, as multiple reactive sites on the aromatic ring can lead to a mixture of products. nih.govsigmaaldrich.com Specifically, in reactions designed to functionalize other molecules, such as the trifluoromethylarylation of alkenes, the aniline itself can interfere, for instance by inducing polymerization of the alkene. sigmaaldrich.com
These challenges, however, create significant opportunities for innovation. A major area of research is the development of methods for the selective functionalization of the aniline ring at the ortho, meta, or para positions. sigmaaldrich.com Achieving such selectivity would unlock the full potential of anilines as versatile building blocks. Recent breakthroughs have shown that specialized solvents can play a crucial role. For example, hexafluoroisopropanol (HFIP) has been identified as a unique solvent that can form a hydrogen-bonding network with both the aniline and other reagents. nih.govsigmaaldrich.com This interaction alters the aniline's reactivity, enhancing selectivity and allowing for transformations that are not possible with conventional solvents. nih.gov
The development of more efficient, sustainable, and selective fluorination and trifluoromethylation techniques is another key opportunity. nih.gov Researchers are actively exploring novel catalytic systems, including iron-catalyzed methods, to achieve specific C-H functionalization, such as the direct trifluoromethylation of an aniline ring at the ortho position. nih.gov Success in these areas will enable the synthesis of complex molecules like this compound with greater precision and less environmental impact.
Emerging Research Frontiers and Potential Innovations for this compound
While research on this compound is still emerging, the existing work and trends in the broader field of fluorinated aromatics point toward several promising frontiers.
A foundational aspect of research for this compound is establishing efficient and scalable synthetic routes. A key publication from 2014 in the Journal of Fluorine Chemistry reported the synthesis of isomeric (3,3,3-trifluoropropyl)anilines, indicating that methods for creating the ortho-, meta-, and para- versions of this molecule are being actively developed. researchgate.net The ability to selectively synthesize each isomer is crucial, as the position of the trifluoropropyl group on the aniline ring will significantly influence the compound's chemical and biological properties.
The primary innovation for compounds like this compound lies in its potential use as a specialized building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, making it a valuable addition to potential drug candidates. tuodaindus.com For example, related structures such as 2-methyl-3-(trifluoromethyl)aniline (B1301044) are used as key intermediates in the synthesis of pharmaceuticals, including the analgesic drug flunixin (B1672893), and in agrochemicals like next-generation fungicides. ganeshremedies.comtuodaindus.comcphi-online.com Similarly, 2,3,4-trifluoroaniline (B1293922) is a precursor for liquid crystal materials and various medicines. google.com
Future research will likely focus on incorporating the this compound moiety into larger, more complex molecules to evaluate its impact on their function. Innovations may arise from using this compound to:
Develop New Agrochemicals: Following the trend of other trifluoromethylated anilines, it could serve as a scaffold for novel herbicides or fungicides with improved efficacy and environmental profiles. tuodaindus.com
Create Advanced Pharmaceuticals: Its unique electronic and steric properties could be leveraged to design new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The synthesis of related anilino nicotinic acid derivatives for pharmaceutical applications has been explored, suggesting a potential path for this compound as well. dcu.ie
Synthesize Novel Polymers and Materials: The trifluoropropyl group can impart unique characteristics like thermal stability and chemical resistance, making it a candidate for the development of high-performance polymers and other advanced materials. tuodaindus.com
As synthetic methods become more refined and the specific properties of this compound are further characterized, its application in these and other innovative areas is expected to grow.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,3,3-Trifluoropropyl)aniline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves introducing the trifluoropropyl group into an aniline derivative. For example, nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides with aniline derivatives under basic conditions (e.g., potassium carbonate in DMF) are common. Reaction optimization may involve varying solvents (polar aprotic vs. protic), temperature (80–120°C), and catalyst selection (e.g., palladium for cross-coupling). Monitoring progress via TLC or GC-MS ensures intermediate purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine coupling patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹). Purity assessment via HPLC with UV detection ensures suitability for downstream applications .
Q. How should researchers safely handle this compound in the laboratory?
- Methodology : Follow SDS guidelines: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers and acids .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoropropyl group in electrophilic aromatic substitution (EAS)?
- Methodology : The strong electron-withdrawing effect of the -CF₃ group deactivates the benzene ring, directing EAS to meta/para positions. Computational studies (DFT) can model charge distribution and transition states. Experimental validation involves comparing reaction rates and regioselectivity with non-fluorinated analogs. Kinetic isotope effects (KIE) may further elucidate rate-determining steps .
Q. How does the trifluoropropyl moiety influence the compound’s bioactivity in pharmacological studies?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorinated chain lengths (e.g., -CF₂CH₂ vs. -CF₃). Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays. Compare logP values (via shake-flask method) to assess lipophilicity changes. Molecular docking simulations can predict binding interactions .
Q. How can contradictory data on reaction yields between studies be resolved?
- Methodology : Systematically replicate protocols while controlling variables: reagent purity (HPLC-grade solvents), moisture levels (Schlenk line techniques), and catalyst activation (pre-reduction of Pd/C). Use design-of-experiment (DoE) software to identify critical factors (e.g., temperature vs. stirring rate). Publish raw data and statistical analyses to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
